molecular formula C8H10O3 B14489071 3-(2-Methylpropyl)furan-2,5-dione CAS No. 64291-43-6

3-(2-Methylpropyl)furan-2,5-dione

Cat. No.: B14489071
CAS No.: 64291-43-6
M. Wt: 154.16 g/mol
InChI Key: BBDLBFFZGXWYDA-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)furan-2,5-dione is an organic compound that belongs to the class of furans. It is characterized by a furan ring substituted with a 2-methylpropyl group at the third position and two carbonyl groups at the second and fifth positions. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing furans, including 3-(2-Methylpropyl)furan-2,5-dione, is the Paal-Knorr synthesis. This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be conducted under microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of furans often involves the oxidation of hydrocarbons. For example, maleic anhydride, a related compound, is produced by the vapor-phase oxidation of n-butane. This process involves passing a mixture of n-butane and air through a catalyst bed at high temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)furan-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated furans.

Scientific Research Applications

3-(2-Methylpropyl)furan-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and resins

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)furan-2,5-dione involves its reactivity with various nucleophiles and electrophiles. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, while the carbonyl groups can participate in nucleophilic addition reactions. These interactions are crucial for its role in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Maleic Anhydride: Shares the furan-2,5-dione structure but lacks the 2-methylpropyl group.

    Succinic Anhydride: Similar structure but with different substituents.

    Furfural: Contains a furan ring but with an aldehyde group instead of carbonyl groups.

Uniqueness

3-(2-Methylpropyl)furan-2,5-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furans. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes .

Properties

CAS No.

64291-43-6

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-(2-methylpropyl)furan-2,5-dione

InChI

InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h4-5H,3H2,1-2H3

InChI Key

BBDLBFFZGXWYDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=O)OC1=O

Origin of Product

United States

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